2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Description
2-Phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a pyridine ring. The structure includes a phenoxy group attached to the propanamide backbone, which is further linked to the pyrazolo[1,5-a]pyridine moiety via a methylene bridge.
Properties
IUPAC Name |
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-10,12-13H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLQIATJPFGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a hydrazine derivative.
Attachment of the phenoxy group:
Formation of the propanamide moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of oxidized derivatives, while substitution reactions can introduce various substituents onto the pyrazolo[1,5-a]pyridine core .
Scientific Research Applications
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and biological target. For example, in medicinal chemistry, this compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility: The phenoxy group in the target compound may reduce aqueous solubility compared to pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., carboxylic acids) .
- Metabolic Stability: Fluorinated analogues (e.g., 5-polyfluoroalkylpyrazolo[1,5-a]pyrimidines) exhibit enhanced resistance to cytochrome P450 enzymes, whereas the phenoxy group could increase susceptibility to oxidative metabolism .
- Bioactivity: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups () show higher kinase inhibition potency due to electron-withdrawing effects, whereas the target compound’s phenoxy group may prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
